molecular formula C11H14N2O2 B14248079 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- CAS No. 185213-72-3

7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-

Cat. No.: B14248079
CAS No.: 185213-72-3
M. Wt: 206.24 g/mol
InChI Key: OGDYXNAJDNNIEV-UHFFFAOYSA-N
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Description

7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a nitroso group at the 6th position of the quinoline ring, along with an ethyl group at the 1st position and a tetrahydro structure at the 1,2,3,4 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxyquinoline and ethylamine.

    Reaction with Ethylamine: The 7-hydroxyquinoline is reacted with ethylamine under controlled conditions to introduce the ethyl group at the 1st position.

    Reduction: The resulting compound is then subjected to reduction to form the tetrahydro structure at the 1,2,3,4 positions.

    Nitrosation: Finally, the compound undergoes nitrosation to introduce the nitroso group at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitroso group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-: Unique due to the presence of the nitroso group.

    7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-: Lacks the nitroso group, resulting in different chemical and biological properties.

    7-Quinolinol, 1-methyl-1,2,3,4-tetrahydro-: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

Uniqueness

The presence of the nitroso group in 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

185213-72-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-ethyl-6-nitroso-3,4-dihydro-2H-quinolin-7-ol

InChI

InChI=1S/C11H14N2O2/c1-2-13-5-3-4-8-6-9(12-15)11(14)7-10(8)13/h6-7,14H,2-5H2,1H3

InChI Key

OGDYXNAJDNNIEV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC(=C(C=C21)O)N=O

Origin of Product

United States

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